molecular formula C7H5FINO B3242687 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde CAS No. 153034-96-9

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Cat. No. B3242687
M. Wt: 265.02 g/mol
InChI Key: RHTCYBGAOKNACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367697B2

Procedure details

2-fluoro-4-iodo-5-methyl-pyridine-3-carbaldehyde (510 mg, 1.924 mmol) was dissolved in dry Dioxane (10 mL) and Hydrazine monohydrate (288.9 mg, 280.8 μL, 5.772 mmol) was added in one portion
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
280.8 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([CH:8]=O)=[C:6]([I:10])[C:5]([CH3:11])=[CH:4][N:3]=1.O.[NH2:13][NH2:14]>O1CCOCC1>[I:10][C:6]1[C:5]([CH3:11])=[CH:4][N:3]=[C:2]2[NH:13][N:14]=[CH:8][C:7]=12 |f:1.2|

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
FC1=NC=C(C(=C1C=O)I)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
280.8 μL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
IC1=C2C(=NC=C1C)NN=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.